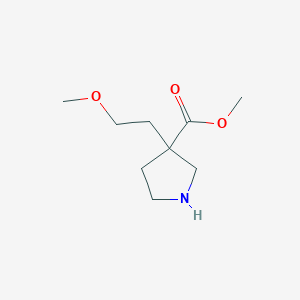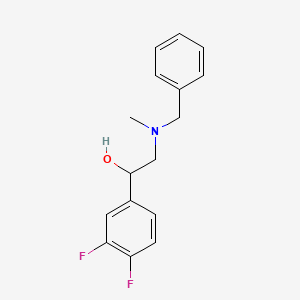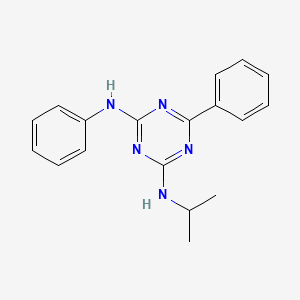
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate
Vue d'ensemble
Description
“Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1384510-52-4 . Its molecular weight is 187.24 . The IUPAC name for this compound is methyl 3- (2-methoxyethyl)-3-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate” is 1S/C9H17NO3/c1-12-6-4-9 (8 (11)13-2)3-5-10-7-9/h10H,3-7H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 187.24 .Applications De Recherche Scientifique
Synthesis and Potential Applications
- Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is explored in synthetic chemistry for creating novel molecules with potential applications. For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was conducted as part of research targeting anti-inflammatory agents, indicating the structural relevance and potential therapeutic applications of similar compounds (Moloney, 2001).
- Additionally, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide has been used to produce 5-methoxylated 3-pyrrolin-2-ones, which are significant in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Bioactive and Pharmaceutical Research
- Research into pyrrolidino[3,4-b]pyrrolidines, structurally related to Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, has been conducted to assess their antibacterial and antimycobacterial activities, suggesting potential pharmaceutical applications for related compounds (Belveren et al., 2018).
- Furthermore, studies on the synthesis of pyrrolidine-3-carboxylic acids, including those structurally similar to Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate, have shown promising results as endothelin antagonists with applications in medicinal chemistry (Jae et al., 2001).
Mécanisme D'action
The mechanism of action for “Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate” is not specified in the search results. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a drug, or a component of a material .
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-6-4-9(8(11)13-2)3-5-10-7-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFPHTMKMAWSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)



![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)

![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)

![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)

